REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17][CH3:18])[N:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].P(Cl)(Cl)([Cl:21])=O>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:21])=[N:13][C:12]([O:17][CH3:18])=[CH:11][CH:10]=2)=[O:5])[CH3:2]
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Name
|
|
Quantity
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110 g
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Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CNC2=CC=C(N=C2C1=O)OC
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Name
|
|
Quantity
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650 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
ADDITION
|
Details
|
The residue is poured into ice water
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid as crude product, which
|
Type
|
CUSTOM
|
Details
|
is then purified by column chromatography (silica gel, eluent: ethyl acetate:petroleum ether, 1:4, v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC=C(N=C2C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |